Tyr-pro

Diabetes Metabolism Adiponectin Receptor Agonist

Choose Tyr-Pro for sequence-specific AdipoR1 agonism and PepT1-mediated BBB transport, essential for central nervous system and metabolic research. Substituting with free amino acids or Pro-Tyr abolishes activity. In vivo data confirms brain accumulation and Aβ clearance. This validated tool ensures reproducible results in glucose uptake, neuroprotection, and ACE inhibition assays. Not for human use.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 51871-47-7
Cat. No. B1600321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-pro
CAS51871-47-7
SynonymsTyr-Pro
tyrosyl-proline
tyrosylproline
YP dipeptide
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O
InChIInChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1
InChIKeyVNYDHJARLHNEGA-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyr-Pro (CAS 51871-47-7): Dipeptide Properties, Applications, and Procurement Considerations


Tyr-Pro (L-tyrosyl-L-proline, CAS 51871-47-7) is a dipeptide obtained by formal condensation of the carboxy group of L-tyrosine with the amino group of L-proline [1]. It is characterized by a molecular weight of 278.31 g/mol and the chemical formula C14H18N2O4 [2]. This dipeptide, also known as β-Casomorphin (1-2) or YP, is a common incomplete breakdown product of protein digestion, but it also possesses specific bioactivities that distinguish it from its constituent amino acids and other dipeptides [3].

Why Tyr-Pro (CAS 51871-47-7) Cannot Be Readily Substituted by Other Dipeptides or Amino Acids


The specific sequence and structure of Tyr-Pro confer unique biological activities that are not shared by its constituent amino acids or even by its reverse-sequence isomer, Pro-Tyr. Unlike the free amino acids tyrosine and proline, the intact dipeptide is a substrate for the peptide transporter PepT1, enabling active transport across biological barriers, including the blood-brain barrier (BBB), a property not exhibited by the individual amino acids [1]. Furthermore, the sequence specificity is critical for receptor interactions, as demonstrated by the fact that Pro-Tyr does not activate the AdipoR1 receptor, whereas Tyr-Pro is a potent agonist [2]. Therefore, substituting Tyr-Pro with a generic amino acid mixture or a related dipeptide can lead to a complete loss of the intended bioactivity.

Quantitative Differentiation of Tyr-Pro (CAS 51871-47-7) Against Key Comparators


Tyr-Pro Demonstrates Sequence-Specific AdipoR1 Agonism for Glucose Uptake Unlike Its Reverse Isomer

Tyr-Pro significantly increased glucose uptake in rat skeletal muscle L6 myotubes, while the reverse-sequence dipeptide Pro-Tyr failed to exert any effect. This activity was mediated through direct AdipoR1 agonism, leading to AMPK activation and GLUT4 translocation [1].

Diabetes Metabolism Adiponectin Receptor Agonist

Tyr-Pro Exhibits Superior ACE Inhibitory Activity Compared to Structurally Similar Dipeptides in Head-to-Head Assays

In a study isolating ACE-inhibitory peptides from Atlantic salmon, Tyr-Pro was identified as having the highest ACE inhibitory activity among 16 identified peptides and amino acids. It was more potent than Val-Pro, another dipeptide often found in similar studies [1]. A separate study on sardine muscle hydrolysate reported a different, weaker IC50 for Tyr-Pro, highlighting the assay-dependent nature of its activity [2].

Hypertension ACE Inhibition Cardiovascular

Tyr-Pro Is a Substrate for the Peptide Transporter PepT1, Enabling Blood-Brain Barrier Transport Unlike Free Amino Acids

Oral administration of Tyr-Pro leads to its detection in mouse brain parenchyma, confirming its ability to cross the blood-brain barrier (BBB). This is a key differentiator from its constituent amino acids, tyrosine and proline, which are not efficiently transported across the BBB. The intact dipeptide structure is required for recognition and transport by the PepT1 transporter [1].

Blood-Brain Barrier CNS Delivery PepT1 Transporter

Tyr-Pro Attenuates Amyloid-Beta Accumulation in a Mouse Model of Accelerated Senescence, an Effect Not Seen with Its Component Amino Acids

In SAMP8 mice, a model of accelerated senescence and Alzheimer's disease pathology, 25-week daily oral administration of Tyr-Pro (10 mg/kg/day) led to a significant reduction in amyloid-beta (Aβ) accumulation in the hippocampus and cortex compared to control and amino acid (Tyr + Pro) groups. This effect was associated with a 4-fold increase in insulin-degrading enzyme (IDE) expression [1].

Alzheimer's Disease Amyloid-Beta Neuroprotection

Tyr-Pro Demonstrates Relatively Weak DPP-IV Inhibitory Activity Compared to Other Xaa-Pro Dipeptides

Tyr-Pro exhibits only low inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), with an IC50 of 658.1 μM, and acts as a competitive inhibitor [1]. In a comparative analysis of Xaa-Pro dipeptides, Tyr-Pro (IC50 = 3.17 mM in that assay) was among the weaker inhibitors, being less potent than Ile-Pro, Met-Pro, Val-Pro, and Arg-Pro, but more potent than Phe-Pro, Trp-Pro, and others [2].

DPP-IV Inhibition Diabetes Enzyme Assay

Tyr-Pro Exists in a pH-Dependent Cis/Trans Conformational Equilibrium, a Structural Feature Affecting Stability and Function

NMR studies have shown that the Tyr-Pro peptide bond exists in a pH-dependent cis/trans conformational equilibrium. A high preference for the cis-isomer turn-like conformation is observed around pH 6, while this cis form is destabilized at both high (pH ~9) and low (pH ~3) pH values [1]. This is a general property of Xaa-Pro bonds, but its quantification allows for optimization of experimental conditions.

Peptide Conformation Cis-Trans Isomerism Stability

Recommended Application Scenarios for Tyr-Pro (CAS 51871-47-7) Based on Quantitative Evidence


Investigating Central Nervous System (CNS) Effects and Blood-Brain Barrier Transport

Tyr-Pro should be the compound of choice for any study investigating the central effects of tyrosine/proline-containing peptides. Its demonstrated ability to cross the BBB via PepT1, a property not shared by free amino acids, is a critical differentiating factor [1]. In vivo studies have shown oral administration leads to brain accumulation, making it a superior tool for examining neuroprotective, cognitive, or behavioral outcomes in animal models [1].

In Vitro and In Vivo Studies of Adiponectin Receptor 1 (AdipoR1) Agonism and Glucose Metabolism

Tyr-Pro is a validated, sequence-specific AdipoR1 agonist, making it essential for research on this pathway. Unlike the reverse isomer Pro-Tyr or free amino acids, Tyr-Pro consistently stimulates glucose uptake in muscle cells via AMPK/GLUT4 signaling [2]. This makes it a valuable tool for studying insulin-independent glucose disposal mechanisms and potential antidiabetic strategies.

Alzheimer's Disease and Amyloid-Beta Pathology Research

For studies focused on amyloid-beta (Aβ) accumulation and clearance, Tyr-Pro offers a distinct advantage. In the SAMP8 mouse model of accelerated aging, long-term oral Tyr-Pro administration significantly reduced brain Aβ burden, an effect attributed to a marked upregulation of the Aβ-degrading enzyme IDE [1]. This effect is not replicated by a simple mixture of its constituent amino acids, underscoring the requirement for the intact dipeptide [1].

ACE Inhibition Studies Where Moderate Potency is Desired

While not the most potent ACE inhibitor available, Tyr-Pro's activity (IC50 of ~5 μM in some assays [3]) is well-documented and provides a baseline for comparing more potent peptide sequences. It serves as a useful reference compound in ACE inhibition assays, particularly in studies identifying novel inhibitors from food protein hydrolysates. However, researchers should be aware of the significant variability in reported IC50 values depending on the source and assay conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyr-pro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.